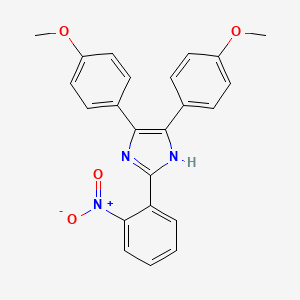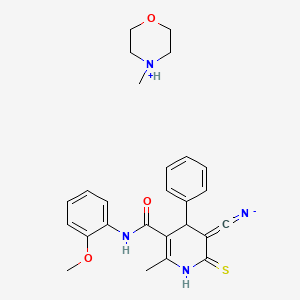![molecular formula C18H16N4O B3728501 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol](/img/structure/B3728501.png)
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol
Vue d'ensemble
Description
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol involves its conversion to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death. This selective toxicity towards dopaminergic neurons makes 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol a valuable tool for studying the role of these neurons in Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol has been found to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, oxidative stress, and mitochondrial dysfunction. These effects have been linked to a range of neurological disorders, including Parkinson's disease, and have made 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol a valuable tool for investigating the underlying mechanisms of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol in lab experiments is its selective toxicity towards dopaminergic neurons, which allows for the study of specific biological processes and mechanisms. However, this selectivity also limits its use in certain experiments, as it may not be suitable for investigating other types of neurons or biological systems. Additionally, the potential toxicity of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol to researchers working with the compound must be carefully considered and managed.
Orientations Futures
There are many potential future directions for research involving 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol, including the development of new treatments for Parkinson's disease and other neurological disorders. Additionally, the use of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol in combination with other compounds or therapies may lead to new insights into the underlying mechanisms of these diseases. Further investigation into the biochemical and physiological effects of 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol may also reveal new applications for the compound in scientific research.
Applications De Recherche Scientifique
2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol has been used in a wide range of scientific research applications, including studies of neurodegenerative diseases such as Parkinson's disease. 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol has been found to selectively target and destroy dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease patients. This has made 2-[4-(methylamino)-6-(2-phenylvinyl)-1,3,5-triazin-2-yl]phenol a valuable tool for studying the mechanisms underlying this disease and developing potential treatments.
Propriétés
IUPAC Name |
2-[4-(methylamino)-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-19-18-21-16(12-11-13-7-3-2-4-8-13)20-17(22-18)14-9-5-6-10-15(14)23/h2-12,23H,1H3,(H,19,20,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFPTYCPDLGSNP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=NC(=N1)C2=CC=CC=C2O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylamino)-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-2-[2-(2-hydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3728420.png)
![ethyl 4-[(imino{[6-(2-methoxy-2-oxoethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]amino}methyl)amino]benzoate](/img/structure/B3728427.png)

![3-[7-(2,3-dichlorophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3728437.png)

![6-hydroxy-3-(4-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3728443.png)
![6-amino-2-{[2-(2-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B3728447.png)
![3-[2-(anilinocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B3728457.png)

![3-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B3728508.png)



![methyl 3-[2-(4-methyl-2-quinolinyl)carbonohydrazonoyl]-1H-indole-7-carboxylate](/img/structure/B3728525.png)